molecular formula C18H16O8 B190382 Sideritoflavone CAS No. 70360-12-2

Sideritoflavone

Cat. No. B190382
CAS RN: 70360-12-2
M. Wt: 360.3 g/mol
InChI Key: UWNUJPINKMRKKR-UHFFFAOYSA-N
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Description

Sideritoflavone is a natural flavonoid compound found in several plants . It is also known as 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one .


Molecular Structure Analysis

The molecular formula of Sideritoflavone is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da . For a detailed molecular structure analysis, tools like iFeatureOmega can be used, which provide feature extraction, analysis, and visualization of biological sequences, structures, and ligands .


Physical And Chemical Properties Analysis

Sideritoflavone is a yellow powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 660.4±55.0 °C at 760 mmHg, and a flash point of 243.1±25.0 °C . It has 8 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Anti-Cancer Properties

Sideritoflavone, a methoxyflavone isolated from Baccharis densiflora, has demonstrated significant anti-cancer effects. In a study, sideritoflavone exhibited high toxicity against various breast cancer cell lines, including JIMT-1, with a single digit μM IC50. It inhibited the proliferation of both cancer stem cells and non-cancer stem cells, causing DNA double strand breaks and impacting signal transduction pathways like Wnt, Myc/Max, and TGF-β. This suggests sideritoflavone's potential as a component in anti-cancer therapies (Soria Sotillo et al., 2021).

Anti-Inflammatory and Antioxidant Activities

Sideritoflavone, among other flavonoids, has been found to inhibit sheep platelet arachidonate metabolism, suggesting a potential role in anti-inflammatory treatments. It specifically inhibited 12-lipoxygenase, a key enzyme in the inflammation pathway. This property is believed to contribute to the anti-inflammatory activity of plants containing sideritoflavone (Ferrándiz et al., 1990). Additionally, sideritoflavone's presence in Sideritis species links it to their traditional use as anti-inflammatory agents.

Pharmacognosy

Research on the flavonoid content in the genus Sideritis (Lamiaceae) found sideritoflavone as one of the key flavonoids. This knowledge aids in understanding the pharmacological potency of these species and contributes to botanical identification (Palomino et al., 1996).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Sideritoflavone . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNUJPINKMRKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220634
Record name Sideritoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sideritiflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sideritoflavone

CAS RN

70360-12-2
Record name Sideritoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70360-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sideritoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sideritoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sideritiflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 - 198 °C
Record name Sideritiflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
ML Ferrandiz, AG Nair, MJ Alcaraz - Die Pharmazie, 1990 - europepmc.org
… activity of hypolaetin-8-O-beta-D-glucoside, sideritoflavone, gossypin and hibifolin. On the other hand, the presence of sideritoflavone, hypolaetin-8-O-beta-D-glucoside, cirsiliol and …
Number of citations: 83 europepmc.org
WS Sotillo, S Tarqui, X Huang… - BMC …, 2021 - bmccomplementmedtherapies …
… Altogether our data show that the methoxyflavone sideritoflavone has favourable anti-cancer effects that may be exploited for development to be used in combination with CSC specific …
F Ferreres, F Tomás-Lorente… - … für Naturforschung C, 1989 - degruyter.com
… In addition, when regarding the relative abundance of sideritoflavone and their methyl ethers, S. bourgaeana produces sideritoflavone as the major compound, while S. serrata …
Number of citations: 11 www.degruyter.com
MJ Alcaraz, MJ Jimenez, S Valverde… - Journal of natural …, 1989 - ACS Publications
… -0-glucoside from the same species (2) and sideritoflavone from Sideritis leucantha Cav.(3). … hypolaetin-8-0-glucoside and sideritoflavone inhibit lipoxygenases from different sources(4…
Number of citations: 116 pubs.acs.org
FAT Barberan, S Mañez, A Villar - Journal of Natural Products, 1987 - ACS Publications
… analyzed for borjatriol and sideritoflavone. Bojartriol was detected only in S. mugronensis and S. funkiana, whereas sideritoflavone was the principal flavone in the greater part of …
Number of citations: 58 pubs.acs.org
D Rivera, C Obón - researchgate.net
… In addition, when regarding the relative abundance of sideritoflavone and their methyl ethers, S. bourgaeana produces sideritoflavone as the major compound, while S. serrata …
Number of citations: 0 www.researchgate.net
FAT Barberan, F Tomas, JM Nunez - Zeitschrift für Naturforschung C, 1985 - degruyter.com
… * Free flavone aglycones evaluated as mg of sideritoflavone/g of dried plant. ** Total … When total free flavone aglycones were analysed (as mg of sideritoflavone/g of dried plant), …
Number of citations: 11 www.degruyter.com
M Kuhnt, A Pröbstle, H Rimpler, R Bauer… - Planta …, 1995 - thieme-connect.com
… Sideritoflavone inhibited prostaglandin synthase to a significant extent and had antisecretory effects comparable to those of NPPB. The cytotoxicity of the aqueous extract, as …
Number of citations: 132 www.thieme-connect.com
Z Haijun, L Dan, W Bin, G Huiyuan, W Lijun… - … yao ke da xue xue bao …, 2005 - europepmc.org
… , ursolic acid, oleanolic acid, salicylic acid,sideritoflavone,oridonin,ponicidin, rubescensin C, … Sideritoflavone is found for the first time in this plant. The anti-cancer activity and selectivity …
Number of citations: 9 europepmc.org
ML Ferrandiz, MJ Alcaraz - Agents and actions, 1991 - Springer
… are selective inhibitors of lipoxygenase activity in vitro." sideritoflavone, cirsiliol, hypolaetin-8-O-/%… In these systems we observed that our series of flavonoids, especially …
Number of citations: 524 link.springer.com

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